2'-Fluoro-4'-isopropoxyacetophenone
Overview
Description
2’-Fluoro-4’-isopropoxyacetophenone is an organic compound with the molecular formula C11H13FO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a fluoro group at the 2’ position and an isopropoxy group at the 4’ position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-4’-isopropoxyacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroacetophenone and isopropyl alcohol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group of isopropyl alcohol with the acetophenone derivative. This can be achieved using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: On an industrial scale, the reaction can be carried out in large reactors with controlled temperature and pressure to optimize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoro-4’-isopropoxyacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted acetophenone derivatives.
Scientific Research Applications
2’-Fluoro-4’-isopropoxyacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2’-Fluoro-4’-isopropoxyacetophenone depends on its specific application. In biological systems, the fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered metabolic pathways or inhibition of specific biological processes. The isopropoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body.
Comparison with Similar Compounds
2-Fluoroacetophenone: Lacks the isopropoxy group, making it less lipophilic and potentially less active in certain applications.
4-Isopropoxyacetophenone: Lacks the fluoro group, which may reduce its binding affinity to specific targets.
2-Fluoro-4-methoxyacetophenone: Similar structure but with a methoxy group instead of an isopropoxy group, which can affect its chemical reactivity and biological activity.
Uniqueness: 2’-Fluoro-4’-isopropoxyacetophenone is unique due to the presence of both the fluoro and isopropoxy groups, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
1-(2-fluoro-4-propan-2-yloxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(2)14-9-4-5-10(8(3)13)11(12)6-9/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONIEVGIZDNAQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379075 | |
Record name | 2'-Fluoro-4'-isopropoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289039-80-1 | |
Record name | 1-[2-Fluoro-4-(1-methylethoxy)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289039-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Fluoro-4'-isopropoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanone, 1-[2-fluoro-4-(1-methylethoxy)phenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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